Lipophilicity (LogP) Comparison: Enhanced LogP vs. Unsubstituted 4-Formylbenzonitrile
The introduction of a methyl group ortho to the nitrile significantly increases lipophilicity. 4-Formyl-2-methylbenzonitrile exhibits a calculated LogP of 1.76, compared to 1.30 for 4-formylbenzonitrile, a difference of +0.46 log units [1]. This higher LogP suggests improved membrane permeability and altered solubility characteristics, which can be advantageous in medicinal chemistry campaigns targeting intracellular or CNS-penetrant candidates .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.76 (calculated) |
| Comparator Or Baseline | 4-Formylbenzonitrile (CAS 105-07-7), LogP = 1.30 |
| Quantified Difference | +0.46 log units |
| Conditions | Calculated using ACD/Labs or similar prediction software; values from authoritative chemical databases. |
Why This Matters
A higher LogP directly influences a compound's ADME properties, making 4-formyl-2-methylbenzonitrile a more lipophilic starting material for drug discovery when permeability is a key design criterion.
- [1] Bocsci. 4-Formylbenzonitrile - CAS 105-07-7. Chemical Properties (LogP). Retrieved from https://buildingblock.bocsci.com/4-Formylbenzonitrile-CAS-105-07-7-item-6505.html View Source
